molecular formula C16H22N2O3 B2781540 (R)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate CAS No. 1349700-08-8

(R)-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate

Cat. No.: B2781540
CAS No.: 1349700-08-8
M. Wt: 290.363
InChI Key: YPMHVYCSHCRJAT-CQSZACIVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring, an oxetane ring, and a benzyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmacologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the hydrogenation of pyridine or the cyclization of appropriate precursors.

    Introduction of the Oxetane Ring: The oxetane ring is often introduced via cyclization reactions involving epoxides or other suitable precursors.

    Attachment of the Benzyl Group: The benzyl group is usually introduced through nucleophilic substitution reactions, where a benzyl halide reacts with a nucleophile.

Industrial Production Methods

Industrial production of ®-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its biological activity.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

®-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in studies to understand its interaction with biological targets.

    Medicine: It has potential therapeutic applications due to its biological activity.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Piperidine Derivatives: Compounds such as piperidine-1-carboxylate and piperidinone share structural similarities.

    Oxetane Derivatives: Compounds like oxetan-3-ylamine and oxetane-3-carboxylate are structurally related.

Uniqueness

®-Benzyl 3-(oxetan-3-ylamino)piperidine-1-carboxylate is unique due to the combination of its piperidine and oxetane rings, along with the benzyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

IUPAC Name

benzyl (3R)-3-(oxetan-3-ylamino)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3/c19-16(21-10-13-5-2-1-3-6-13)18-8-4-7-14(9-18)17-15-11-20-12-15/h1-3,5-6,14-15,17H,4,7-12H2/t14-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPMHVYCSHCRJAT-CQSZACIVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)NC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](CN(C1)C(=O)OCC2=CC=CC=C2)NC3COC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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